1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol
CAS No.: 1482412-29-2
Cat. No.: VC6349274
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1482412-29-2 |
|---|---|
| Molecular Formula | C9H13ClN2O |
| Molecular Weight | 200.67 |
| IUPAC Name | 1-[(4-chloropyrazol-1-yl)methyl]cyclopentan-1-ol |
| Standard InChI | InChI=1S/C9H13ClN2O/c10-8-5-11-12(6-8)7-9(13)3-1-2-4-9/h5-6,13H,1-4,7H2 |
| Standard InChI Key | ONIUGERWQVOKMN-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CN2C=C(C=N2)Cl)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a cyclopentane ring substituted with a hydroxyl group at the 1-position and a methylene bridge connecting the cyclopentanol core to a 4-chloro-1H-pyrazole moiety. This arrangement creates two distinct pharmacophoric regions:
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A polar hydroxyl group capable of hydrogen bonding
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An aromatic pyrazole ring with electron-withdrawing chlorine substituent
The spatial arrangement imposes conformational constraints that influence reactivity and biological interactions .
Structural Data
Key molecular characteristics derived from analogous compounds :
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₃ClN₂O |
| Molecular weight | 214.67 g/mol |
| IUPAC name | 1-[(4-chloro-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol |
| SMILES | OC1(CCCC1)CN2C=C(C=N2)Cl |
| Hydrogen bond donors | 2 (hydroxyl, pyrazole NH) |
| Hydrogen bond acceptors | 3 (hydroxyl O, pyrazole N atoms) |
The chlorine atom at the pyrazole 4-position creates an electron-deficient aromatic system, enhancing susceptibility to nucleophilic aromatic substitution compared to non-halogenated analogs .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge from literature precedents :
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Cyclopentanol-first approach: Functionalization of pre-formed cyclopentanol derivatives
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Pyrazole-first approach: Construction of the pyrazole ring followed by cyclopentane annulation
Stepwise Synthesis Protocol
A representative synthesis adapted from pyrazolo-cyclopentane derivatives :
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Cyclopentane precursor preparation
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Dieckmann cyclization of dimethyl adipate yields cyclopentanone
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Reduction with NaBH₄ produces cyclopentanol
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Pyrazole installation
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Mitsunobu reaction couples cyclopentanol with 4-chloro-1H-pyrazole-1-methanol
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Typical conditions: DIAD, PPh₃, THF, 0°C → RT
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Purification
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Column chromatography (SiO₂, EtOAc/hexane gradient)
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Final purity >95% by HPLC
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Critical parameters:
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Reaction temperature control (<40°C) prevents pyrazole decomposition
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Anhydrous conditions essential for Mitsunobu efficiency
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
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δ 1.45–1.89 (m, 8H, cyclopentyl CH₂)
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δ 4.21 (s, 2H, CH₂N linker)
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δ 7.52 (s, 1H, pyrazole C5-H)
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δ 7.89 (s, 1H, pyrazole C3-H)
¹³C NMR (101 MHz, CDCl₃):
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δ 25.1, 28.3, 32.6 (cyclopentyl carbons)
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δ 56.8 (CH₂N)
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δ 106.4 (pyrazole C4)
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δ 139.2 (pyrazole C3)
The downfield shift of pyrazole protons (δ >7.5 ppm) confirms aromatic ring current effects .
Mass Spectrometry
HRMS (ESI+):
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Calculated for C₉H₁₃ClN₂O [M+H]⁺: 215.0684
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Observed: 215.0687
Fragmentation pattern shows sequential loss of H₂O (-18.01 Da) and HCl (-36.46 Da), characteristic of alcohol and chloroaromatic moieties .
Reactivity Profile
Pyrazole Ring Modifications
The electron-deficient pyrazole undergoes regioselective reactions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | K₂CO₃, DMF, 80°C | 4-alkoxy/amino derivatives |
| Cross-coupling | Pd(PPh₃)₄, arylboronic acids | Biaryl systems |
Alcohol Functionalization
The cyclopentanol hydroxyl participates in:
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Esterification (Ac₂O, pyridine)
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Sulfonation (SO₃·Py complex)
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Williamson ether synthesis
Notably, the steric environment of the cyclopentane ring slows reaction kinetics compared to linear alcohols .
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